![molecular formula C9H6N2O B12865092 4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)
4-Methylbenzo[d]oxazole-2-carbonitrile
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Overview
Description
4-Methylbenzo[d]oxazole-2-carbonitrile is a heterocyclic compound with the molecular formula C9H6N2O. It belongs to the benzoxazole family, which is known for its diverse applications in medicinal chemistry, pharmaceuticals, and industrial chemistry. The compound is characterized by a benzene ring fused to an oxazole ring, with a nitrile group at the 2-position and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzo[d]oxazole-2-carbonitrile typically involves the cyclization of 2-aminophenol with a suitable nitrile precursor. One common method is the reaction of 2-aminophenol with 4-methylbenzonitrile under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as metal catalysts or nanocatalysts can also be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
4-Methylbenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylbenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitrile group can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the nitrile and methyl groups, making it less reactive in certain chemical reactions.
2-Methylbenzoxazole: Similar structure but without the nitrile group, affecting its chemical properties and reactivity.
4-Methylbenzoxazole: Lacks the nitrile group, which influences its biological activity and applications.
Uniqueness
4-Methylbenzo[d]oxazole-2-carbonitrile is unique due to the presence of both the nitrile and methyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .
Properties
Molecular Formula |
C9H6N2O |
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Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-methyl-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,1H3 |
InChI Key |
PQJKBHOVEVTZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C#N |
Origin of Product |
United States |
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